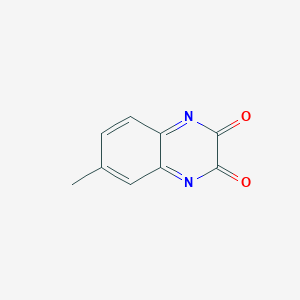

6-Methylquinoxaline-2,3-dione

Descripción

Contextualization of Quinoxaline-2,3-dione Derivatives in Heterocyclic Organic Chemistry

Quinoxaline-2,3-diones represent a significant class of nitrogen-containing heterocyclic compounds that are integral to organic synthesis and medicinal chemistry. nih.govderpharmachemica.com These scaffolds are a type of benzopyrazine, characterized by a benzene (B151609) ring fused to a pyrazine (B50134) ring. imist.ma Their versatile structure serves as a foundational core for a multitude of biologically active compounds. nih.gov The synthesis of quinoxaline-2,3-dione and its derivatives can be achieved through various methods, most notably the condensation reaction between an o-phenylenediamine (B120857) and oxalic acid. nih.govias.ac.in Green chemistry approaches, such as solvent-free grinding methods, have been developed to produce these compounds with high atom economy. ias.ac.in The resulting quinoxaline (B1680401) framework is a key component in numerous compounds with diverse pharmacological activities. nih.gov

Significance of the 6-Methyl Substituted Quinoxaline-2,3-dione in Research

Among the various derivatives, 6-methylquinoxaline-2,3-dione, also known as 1,4-dihydro-6-methylquinoxaline-2,3-dione, holds particular importance in research. chemimpex.com This compound acts as a crucial intermediate or building block in the synthesis of more complex molecules. chemimpex.com Its unique structural and chemical properties make it a valuable tool in both pharmaceutical development and materials science. chemimpex.com

In medicinal chemistry, this compound is recognized for its role in the development of novel therapeutic agents. chemimpex.com It is a known antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. ias.ac.inrsc.org This antagonistic activity makes it a subject of interest for therapies targeting neurodegenerative disorders such as epilepsy and Alzheimer's disease. nih.govias.ac.in

The synthesis of this compound is typically achieved through the condensation of 4-methyl-o-phenylenediamine with oxalic acid under acidic conditions. derpharmachemica.comimist.ma

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₈N₂O₂ | |

| Molecular Weight | 176.17 g/mol | |

| Form | Solid | sigmaaldrich.com |

Overview of Current Research Trajectories and Potential Academic Contributions

Current research on this compound and its derivatives is multifaceted, spanning several scientific disciplines.

In medicinal chemistry , a primary focus is on its role as an AMPA receptor antagonist. ias.ac.in Researchers are exploring new derivatives to enhance potency and selectivity for the development of neuroprotective drugs. nih.govnih.gov Studies have shown that modifications to the quinoxaline-2,3-dione core can lead to compounds with varied biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govimist.ma For instance, new Schiff base derivatives of this compound have been synthesized and their metal complexes have shown promising antimicrobial activity. journalirjpac.com

In materials science , the electronic and optical properties of quinoxaline derivatives are being investigated for applications in advanced materials. chemimpex.com Research into new heterocyclic compounds derived from quinoxalinedione (B3055175) for use in dye-sensitized solar cells is an active area, with theoretical studies like Density Functional Theory (DFT) being used to predict their photovoltaic properties. bohrium.com

In industrial chemistry , this compound has been studied as a corrosion inhibitor for metals like carbon steel in acidic environments. derpharmachemica.comresearchgate.net Electrochemical studies have demonstrated that it can form a protective film on the metal surface, significantly reducing corrosion rates. imist.maderpharmachemica.comresearchgate.net Theoretical calculations are also employed to understand the adsorption mechanism of these inhibitors on metal surfaces. derpharmachemica.com

The ongoing exploration of this compound and its analogues continues to provide valuable insights and potential applications across various scientific fields, from the development of life-saving medicines to the creation of novel materials.

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H6N2O2 |

|---|---|

Peso molecular |

174.16 g/mol |

Nombre IUPAC |

6-methylquinoxaline-2,3-dione |

InChI |

InChI=1S/C9H6N2O2/c1-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3 |

Clave InChI |

WPIXQURCYCKOPX-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=NC(=O)C(=O)N=C2C=C1 |

Origen del producto |

United States |

Synthetic Methodologies for 6 Methylquinoxaline 2,3 Dione and Its Functionalized Derivatives

Classical and Conventional Synthetic Routes

The traditional approaches to the synthesis of 6-methylquinoxaline-2,3-dione and its derivatives have laid a fundamental groundwork for the field. These methods, characterized by their reliability, have been refined over the years and remain relevant in many synthetic laboratories.

Condensation Reactions for the Quinoxaline-2,3-dione Core Synthesis

The most classical and widely employed method for the synthesis of the quinoxaline-2,3-dione core is the condensation reaction between an appropriately substituted o-phenylenediamine (B120857) and oxalic acid or its derivatives. For the synthesis of this compound, this involves the reaction of 4-methyl-1,2-phenylenediamine with oxalic acid. This reaction is typically carried out in an acidic medium, such as a solution of hydrochloric acid, and often requires heating to proceed to completion.

A simple, solvent-free approach involves grinding the two reactants, 4-methyl-1,2-phenylenediamine and oxalic acid, together at room temperature. This green chemistry method provides the desired product in good yield with high atom economy nih.gov. The reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the stable quinoxaline-2,3-dione ring system.

| Reactants | Conditions | Product | Key Features |

|---|---|---|---|

| 4-methyl-1,2-phenylenediamine and Oxalic acid | Aqueous HCl, heat | This compound | Traditional and reliable method. |

| 4-methyl-1,2-phenylenediamine and Oxalic acid | Solvent-free, grinding at room temperature | This compound | Environmentally friendly, high atom economy nih.gov. |

Strategic Derivatization at Nitrogen Centers (N1, N4)

The nitrogen atoms at positions 1 and 4 of the this compound core are nucleophilic and can be readily derivatized through alkylation or arylation reactions. These modifications are crucial for modulating the physicochemical and biological properties of the molecule.

N-alkylation is typically achieved by treating this compound with an alkyl halide in the presence of a base. The choice of base and solvent can influence the selectivity and yield of the reaction. For instance, the synthesis of 6-methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione was accomplished by reacting this compound with 2-(chloromethyl)pyridine in the presence of a base researchgate.net. This demonstrates the feasibility of introducing functionalized alkyl groups at the N1 and N4 positions.

While specific examples for the N-arylation of this compound are not extensively documented, general methodologies for the N-arylation of related heterocyclic compounds, such as quinazolinones, can be considered analogous. These reactions often employ copper or palladium catalysts to facilitate the coupling of the heterocyclic core with an aryl halide or boronic acid.

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | 2-(Chloromethyl)pyridine | 6-Methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione researchgate.net | N-Alkylation |

Functionalization and Substitution Reactions on the Aromatic Ring (C6 and beyond)

Further functionalization of the this compound molecule can be achieved by targeting the aromatic ring. The existing methyl group at the C6 position can influence the regioselectivity of electrophilic aromatic substitution reactions.

Specific literature detailing the direct electrophilic substitution on this compound is limited. However, the principles of electrophilic aromatic substitution on substituted benzene (B151609) rings provide a predictive framework for its reactivity wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com.

Functionalization of the C6-methyl group itself represents another synthetic avenue. Reactions such as radical halogenation could potentially introduce a handle for further modifications. However, specific examples of such transformations on the this compound scaffold are not well-documented in the literature.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. These modern approaches offer advantages such as reduced reaction times, higher yields, and the use of less hazardous reagents.

Catalytic Synthesis Methods

The use of catalysts in the synthesis of quinoxaline (B1680401) derivatives has been a major focus of modern synthetic chemistry. Various catalysts have been employed to improve the efficiency and selectivity of the condensation reaction for the formation of the quinoxaline core. Lewis acids, Brønsted acids, and various heterogeneous catalysts have been shown to be effective in promoting the reaction between o-phenylenediamines and dicarbonyl compounds.

For the synthesis of this compound, the use of a catalytic amount of a solid acid catalyst, for example, could facilitate the condensation reaction under milder conditions and allow for easier purification of the product. While specific catalytic systems for the synthesis of this compound are not extensively detailed, the broader literature on quinoxaline synthesis suggests that a range of catalytic methods could be successfully applied nih.govnih.gov.

| Methodology | Key Advantages | Applicability to this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency nih.gov. | Applicable to the core condensation reaction. |

| Catalytic Synthesis | Milder reaction conditions, enhanced selectivity, easier product purification nih.govnih.gov. | Potentially applicable for the core synthesis using various acid catalysts. |

Green Chemistry Principles in Quinoxaline-2,3-dione Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxaline-2,3-diones to develop more environmentally benign and efficient methodologies. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

One notable green method for the synthesis of 6-methyl-1,4-dihydro-quinoxaline-2,3-dione involves a solvent-free reaction. This is achieved through the simple grinding of 4-methyl-1,2-diaminobenzene with oxalic acid dihydrate at room temperature. rsc.org This one-pot mechanochemical approach offers excellent atom economy and avoids the use of toxic solvents, making it an eco-friendly alternative to traditional solution-phase syntheses. rsc.org

Microwave-assisted synthesis is another green technique that has been successfully employed for the rapid synthesis of quinoxaline derivatives. nih.govarkat-usa.orgresearchgate.net This method often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govarkat-usa.org The condensation of o-phenylenediamines with dicarbonyl compounds can be efficiently carried out under microwave irradiation, often in solvent-free or minimal solvent conditions. nih.govresearchgate.net

Ultrasound-assisted synthesis has also emerged as a valuable green tool in organic synthesis. nih.govresearchgate.netnih.govresearchgate.net Sonication can enhance reaction rates and yields in the synthesis of quinoline and quinoxaline derivatives. This technique provides an alternative energy source that can promote reactions under milder conditions. nih.govnih.gov

Furthermore, the use of recyclable catalysts is a cornerstone of green chemistry. Phthalic acid has been utilized as a difunctional Brønsted acid catalyst for the synthesis of quinoxaline derivatives at room temperature, offering good to excellent yields and short reaction times. The development of such catalytic systems is crucial for sustainable chemical processes.

| Green Chemistry Approach | Reactants | Conditions | Advantages |

| Solvent-free grinding | 4-methyl-1,2-diaminobenzene, Oxalic acid dihydrate | Room temperature | High atom economy, avoids toxic solvents. rsc.org |

| Microwave-assisted | o-Phenylenediamines, Dicarbonyl compounds | Solvent-free or minimal solvent | Rapid reaction, high yields, clean products. nih.govarkat-usa.orgresearchgate.net |

| Ultrasound-assisted | Aromatic amines, Dicarbonyl compounds | Mild conditions | Enhanced reaction rates and yields. nih.govnih.gov |

| Catalysis | o-Phenylenediamine, α-Diketones | Phthalic acid catalyst, Room temperature | Efficient, mild conditions, good yields. |

Preparation of Specific Advanced Derivatives

The core structure of this compound serves as a versatile scaffold for the synthesis of a variety of advanced derivatives with tailored properties.

Synthesis of N-Alkylated Quinoxaline-2,3-dione Derivatives (e.g., Diallyl, Dibutyl, Trimethyl)

N-alkylation of the quinoxaline-2,3-dione ring is a common strategy to introduce functional groups that can modulate the compound's physicochemical and biological properties. The general approach involves the reaction of this compound with an appropriate alkyl halide in the presence of a base.

A specific procedure for the synthesis of 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione has been reported. In this method, 6-methyl-1,4-dihydroquinoxaline-2,3-dione is treated with iodomethane in dimethylformamide (DMF) with potassium carbonate as the base and tetra-n-butylammonium bromide as a phase-transfer catalyst. The reaction proceeds at room temperature to yield the desired trimethylated product.

While specific syntheses for the diallyl and dibutyl derivatives of this compound are not extensively detailed in the provided literature, a general synthetic route can be inferred from the N-alkylation of related quinoxaline-2,3-diones. For instance, the synthesis of 1,4-dibenzyl-6-chloroquinoxaline-2,3(1H,4H)-dione is achieved by reacting 6-chloroquinoxaline-2,3(1H,4H)-dione with benzyl bromide in DMF using potassium carbonate as the base. This methodology can be adapted for the synthesis of N,N'-diallyl and N,N'-dibutyl derivatives of this compound by substituting benzyl bromide with allyl bromide or a butyl halide, respectively.

| N-Alkylated Derivative | Starting Material | Alkylating Agent | Base/Catalyst |

| 1,4,6-Trimethyl | This compound | Iodomethane | K₂CO₃ / Tetra-n-butylammonium bromide |

| 1,4-Diallyl (proposed) | This compound | Allyl bromide | K₂CO₃ |

| 1,4-Dibutyl (proposed) | This compound | Butyl bromide/iodide | K₂CO₃ |

Routes to Hydrazinylidene-Based Quinoxaline Derivatives

The synthesis of hydrazinylidene-based quinoxaline derivatives introduces a reactive hydrazone moiety, which can serve as a precursor for further functionalization or as a pharmacophore itself. While the direct synthesis from this compound is not explicitly described, analogous reactions provide a viable synthetic route.

For example, 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one has been synthesized by reacting the corresponding dihydroquinoxaline-2,3-dione derivative with hydrazine (B178648) hydrate in ethanol under reflux. This resulting 3-hydrazinyl intermediate can then be condensed with various aldehydes and ketones to form a range of hydrazone derivatives. A similar approach could be envisioned for this compound, where one of the carbonyl groups is converted to a hydrazinylidene group.

Another relevant synthesis is that of 2-hydrazinyl-3-methyl-1,2-dihydroquinoxaline, which is prepared by refluxing 3-methylquinoxalin-2-(1H)-one with hydrazine hydrate. This product can then be reacted with aldehydes or ketones to yield hydrazone derivatives. These examples suggest that the reaction of this compound with hydrazine hydrate could potentially yield a 3-hydrazinylidene-6-methylquinoxalin-2(1H)-one, which would be a valuable intermediate for further synthetic transformations.

Synthesis of Poly-substituted and Fused Quinoxaline Architectures

The this compound framework can be further elaborated to create poly-substituted and fused-ring systems, leading to molecules with complex three-dimensional structures and potentially enhanced biological activities.

A method for synthesizing a poly-substituted quinoxaline derivative , specifically 4,4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline), has been reported. This synthesis involves the direct condensation of the appropriate precursors.

The synthesis of fused quinoxaline architectures often involves the cyclization of suitably functionalized quinoxaline precursors. For instance, furo[2,3-b]quinoxalines can be synthesized from 2-chloroquinoxaline derivatives bearing a side chain that can undergo intramolecular cyclization. nih.gov Another strategy involves the synthesis of pyrido[3,4-f]quinoxaline-2,3-diones, which are fused piperidine-quinoxalinedione systems. These methods, while not starting directly from this compound, demonstrate the potential for creating fused-ring systems from a quinoxaline core. It is conceivable that this compound could be converted to a suitable precursor, such as a dichloro derivative, which could then undergo reactions to form fused heterocyclic rings.

| Derivative Type | Example Compound | Synthetic Approach |

| Poly-substituted | 4,4'-(6-Methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) | Direct condensation |

| Fused Ring System | Furo[2,3-b]quinoxalines | Intramolecular cyclization of functionalized 2-chloroquinoxalines |

| Fused Ring System | Pyrido[3,4-f]quinoxaline-2,3-diones | Multi-step synthesis involving the construction of a fused piperidine ring |

Advanced Spectroscopic and Structural Characterization of 6 Methylquinoxaline 2,3 Dione and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The ¹H NMR spectrum of 6-Methylquinoxaline-2,3-dione is expected to display distinct signals corresponding to each unique proton environment in the molecule. The key predicted resonances are detailed below:

N-H Protons: Two signals are anticipated for the protons attached to the nitrogen atoms at positions 1 and 4. These protons are part of the amide functional groups (lactam tautomer) and typically appear as broad singlets in the downfield region of the spectrum, often between 10.0 and 12.0 ppm. Their exact chemical shift can be sensitive to the solvent used and concentration.

Aromatic Protons: The benzene (B151609) ring portion of the molecule contains three aromatic protons at positions 5, 7, and 8.

The proton at C5 is expected to appear as a singlet, as it has no adjacent protons for spin-spin coupling. Its chemical shift would be influenced by the adjacent electron-donating methyl group.

The proton at C7 is expected to be a doublet, coupled to the proton at C8.

The proton at C8 will also be a doublet, coupled to the proton at C7. These aromatic protons typically resonate in the range of 7.0–7.8 ppm.

Methyl Protons: The methyl group at position 6 will produce a sharp singlet, typically appearing in the upfield region around 2.3–2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N1-H / N4-H | 10.0 - 12.0 | Broad Singlet |

| H-5 | ~7.2 - 7.4 | Singlet |

| H-7 | ~7.3 - 7.6 | Doublet |

| H-8 | ~7.0 - 7.2 | Doublet |

Note: Predicted values are based on general substituent effects and data from quinoxaline (B1680401) analogues. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine unique carbon atoms.

Carbonyl Carbons (C2, C3): The two carbonyl carbons of the dione (B5365651) structure are the most deshielded and will appear far downfield, typically in the range of 155–165 ppm.

Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): Six signals are expected for the carbons of the fused benzene rings. The chemical shifts will vary based on their environment. The quaternary carbons (C4a, C6, C8a) will have different intensities compared to the protonated carbons (C5, C7, C8). The carbon bearing the methyl group (C6) would appear around 130-140 ppm, while the other aromatic carbons would resonate between 115 and 140 ppm.

Methyl Carbon (-CH₃): The carbon of the methyl group is the most shielded and will appear at the highest field, typically between 15 and 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 / C3 (C=O) | 155 - 165 |

| C4a / C8a | 125 - 140 |

| C5 / C7 / C8 | 115 - 135 |

| C6 | 130 - 140 |

Note: Predicted values are based on general substituent effects and data from quinoxaline analogues. Actual experimental values may vary.

To unambiguously assign the predicted proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak between the signals for H-7 and H-8 would confirm their adjacency on the aromatic ring. The absence of other correlations for H-5 and the methyl protons would confirm they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for C5, C7, C8, and the methyl carbon to their attached protons (H-5, H-7, H-8, and -CH₃ protons, respectively).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. Key expected correlations would include:

The methyl protons showing correlations to C5, C6, and C7, confirming the position of the methyl group.

The aromatic proton H-5 showing correlations to C4a, C6, and C7.

The N-H protons showing correlations to the carbonyl carbons (C2, C3) and nearby quaternary carbons (C4a, C8a).

These techniques, used in combination, would provide a comprehensive and definitive structural elucidation of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) techniques, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The IR spectrum of this compound is characterized by absorption bands indicative of its key structural features. Analysis of related compounds, such as 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, provides a strong basis for assigning these bands. researchgate.net The principal vibrations include:

N-H Stretching: A broad band in the region of 3100–3300 cm⁻¹ corresponds to the stretching vibration of the N-H bonds in the lactam rings.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹.

C=O Stretching: Strong, sharp absorption bands characteristic of the carbonyl groups in the dione structure are expected in the region of 1650–1700 cm⁻¹. This is often one of the most intense peaks in the spectrum.

C=C and C=N Stretching: Vibrations from the aromatic ring and the quinoxaline core appear in the 1450–1620 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds give rise to bands in the fingerprint region (below 1000 cm⁻¹), which can be diagnostic of the substitution pattern on the benzene ring.

FTIR spectroscopy is a modern application of IR spectroscopy that offers higher resolution and sensitivity. The data obtained from FTIR analysis would be consistent with the IR data but with greater precision. The FTIR spectrum of the parent compound, quinoxaline-2,3-dione, has been well-characterized and serves as an excellent reference. imist.ma For this compound, the key absorption bands would be nearly identical to the parent compound, with additional peaks corresponding to the methyl group's C-H stretching and bending modes.

Table 3: Principal FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |

| C=O Stretch (Amide I) | 1650 - 1700 | Strong, Sharp |

| C=C/C=N Stretch | 1450 - 1620 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, upon introduction into a mass spectrometer, it would be ionized, typically by electron impact (EI), to form a molecular ion (M+•). This molecular ion's mass-to-charge ratio (m/z) would confirm the compound's molecular weight.

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. The fragmentation pattern is dictated by the molecule's structure, with cleavage occurring at the weakest bonds and leading to the formation of stable ions. For the this compound structure, the fragmentation is expected to be influenced by the stable heterocyclic core.

Expected fragmentation pathways would likely involve:

Decarbonylation: The loss of one or two carbonyl (CO) groups is a common fragmentation pathway for compounds containing lactam or dione functionalities. This would result in significant peaks at m/z values corresponding to [M-28]+• and/or [M-56]+•.

Loss of Methyl Radical: Cleavage of the methyl group from the benzene ring would lead to the formation of a [M-15]+ ion.

Ring Cleavage: More complex fragmentation of the quinoxaline ring system could occur under higher energy conditions, leading to various smaller fragments that can provide further structural confirmation.

The relative abundance of these fragment ions provides a unique "fingerprint" for the molecule, allowing for its identification and structural characterization. The stability of the quinoxaline ring system suggests that fragments retaining this core structure would be particularly abundant.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction analysis performed on analogues of this compound provides critical insights into the molecular geometry of the core structure. A study on 6-Methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione revealed detailed crystallographic data. iucr.orgresearchgate.net

In this analogue, the central 6-methylquinoxaline-2,3(1H,4H)-dione unit is reported to be essentially planar. iucr.orgresearchgate.net The maximum root-mean-square deviation from the mean plane for the non-hydrogen atoms of the quinoxaline ring system is minimal, indicating a high degree of planarity. iucr.org This planarity is a key feature of the core molecular structure. The study provides specific crystal data that defines the solid-state conformation of this derivative. iucr.orgresearchgate.net

| Parameter | Value |

|---|---|

| Chemical formula | C₂₁H₁₈N₄O₂ |

| Formula weight (Mr) | 358.39 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 12.465 (1) |

| b (Å) | 9.1221 (6) |

| c (Å) | 16.1585 (12) |

| β (°) | 102.761 (8) |

| Volume (V) (ų) | 1792.0 (2) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation type | Cu Kα |

| Wavelength (λ) (Å) | 1.54184 |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this surface, one can gain a detailed understanding of the forces governing crystal packing.

For the closely related analogue, 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione monohydrate, Hirshfeld surface analysis was conducted to delineate the contributions of various intermolecular contacts. nih.gov The analysis revealed that the crystal packing is dominated by non-covalent interactions, primarily hydrogen bonding and van der Waals forces. The red spots on the Hirshfeld surface generated for this analogue clearly indicate the presence of O—H⋯O hydrogen bonds, which are significant in the crystal structure. nih.gov

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H⋯H | 51.3 |

| O⋯H/H⋯O | 28.6 |

| C⋯C | 8.2 |

| C⋯H/H⋯C | 5.8 |

| C⋯N/N⋯C | 4.5 |

| N⋯H/H⋯N | 1.1 |

| O⋯C/C⋯O | 0.5 |

These findings highlight that H⋯H and O⋯H/H⋯O interactions are the primary forces directing the molecular assembly in the solid state for this class of compounds. nih.gov Weaker interactions involving carbon and nitrogen atoms also play a role in stabilizing the crystal structure.

Computational Chemistry and Theoretical Modeling of 6 Methylquinoxaline 2,3 Dione Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for quinoxaline (B1680401) systems, offering a balance between accuracy and computational cost. mdpi.com It is widely used to determine ground-state properties from the electron density. arxiv.org DFT methods, particularly with functionals like B3LYP, are frequently employed to analyze the structural and electronic characteristics of these compounds. researchgate.netscispace.comnih.gov

The first step in most computational studies is geometry optimization, which locates the minimum energy structure of the molecule. For the 6-methylquinoxaline-2,3-dione system, DFT calculations, often using basis sets such as 6-311++G(d,p), are used to determine its most stable three-dimensional arrangement. researchgate.net

Studies on related quinoxaline derivatives show that the core quinoxaline-2,3-dione unit is essentially planar. researchgate.net The optimization process calculates key geometrical parameters like bond lengths and angles. For instance, in a crystallographically characterized derivative, 6-Methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione, the planarity of the core structure is a defining feature. researchgate.net Theoretical calculations for similar compounds have shown good agreement between optimized geometrical parameters and experimental data from X-ray crystallography. researchgate.net

| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|

| C=O Bond Length | ~1.22 Å | DFT/B3LYP/6-311G(d,p) |

| C-N Bond Length | ~1.38 Å | DFT/B3LYP/6-311G(d,p) |

| C-C (Aromatic) Bond Length | ~1.40 Å | DFT/B3LYP/6-311G(d,p) |

| N-C-C Angle | ~120° | DFT/B3LYP/6-311G(d,p) |

Note: The values in the table are illustrative and based on typical findings for quinoxaline derivatives.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, reflecting the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap implies a more stable and less reactive molecule. researchgate.net DFT calculations are used to determine the energies of these orbitals and analyze the charge movement within the compound. researchgate.net For quinoxaline derivatives, the HOMO is often distributed over the benzene (B151609) ring, while the LUMO is localized on the pyrazine-dione ring, facilitating intramolecular charge transfer.

DFT calculations can predict a range of quantum chemical parameters that describe a molecule's reactivity and physical properties. researchgate.net These parameters are derived from the energies of the frontier orbitals.

Dipole Moment (μ): This parameter measures the polarity of the molecule. Studies on similar quinoxaline derivatives show that these compounds are polar, with calculated dipole moments indicating an asymmetric charge distribution. researchgate.net

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net Softness is an indicator of higher reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

| Parameter | Formula | Typical Value Range |

|---|---|---|

| HOMO Energy | EHOMO | -6.0 to -7.0 eV |

| LUMO Energy | ELUMO | -2.0 to -3.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 5.0 eV |

| Dipole Moment (μ) | - | 2.0 to 4.0 Debye |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.5 to 2.5 eV |

| Electrophilicity Index (ω) | (μ2) / (2η) | 1.5 to 3.0 eV |

Note: The values are illustrative, based on computational studies of various quinoxaline derivatives. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its dynamic behavior and stability when interacting with biological macromolecules like proteins. mdpi.comresearchgate.net

In a typical MD simulation, the docked complex of the ligand (this compound) and a target protein is placed in a simulated physiological environment. The simulation tracks the trajectory of the atoms over a set period (e.g., 100 nanoseconds). Key metrics analyzed include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand from their initial positions, indicating the stability of the complex. A stable RMSD suggests the ligand remains bound in a consistent conformation. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues in the protein, highlighting which parts of the protein interact most significantly with the ligand. researchgate.net

These simulations help confirm the stability of interactions predicted by molecular docking and provide a more dynamic picture of the binding event. mdpi.com

In Silico Molecular Docking Studies for Interaction Mechanism Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, docking studies are essential for predicting its binding affinity and interaction mechanisms with specific protein targets. researchgate.netnih.gov

The process involves placing the optimized 3D structure of the ligand into the binding site of a target protein. Docking algorithms then calculate the most likely binding poses and estimate the binding energy (or docking score). Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov

Docking studies on various quinoxaline derivatives have revealed common interaction patterns, including:

Hydrogen Bonds: Formed between the hydrogen bond acceptors (like the carbonyl oxygens in the dione (B5365651) ring) and donors in the protein's active site.

Hydrophobic Interactions: Occur between the aromatic rings of the quinoxaline core and nonpolar residues of the protein. mdpi.com

These studies are instrumental in rational drug design, helping to identify potential biological targets and providing a basis for designing more potent derivatives. researchgate.netnih.gov

Computational Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structure validation. researchgate.net

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra, predicting the absorption maxima (λmax) and oscillator strengths corresponding to electronic transitions, often related to HOMO-LUMO transitions. researchgate.netasianpubs.org

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. The computed frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental Fourier-transform infrared spectroscopy (FTIR) spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.netasianpubs.org These theoretical values serve as a valuable tool for interpreting and assigning signals in experimental NMR spectra. researchgate.net

The close correlation often observed between computed and experimental spectra confirms the optimized molecular structure and provides a deeper understanding of the molecule's electronic and vibrational properties. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 6 Methylquinoxaline 2,3 Dione

Nucleophilic Substitution Reactions on the Quinoxaline (B1680401) Core and its Derivatives

The quinoxaline-2,3-dione core possesses several sites susceptible to nucleophilic attack. The nitrogen atoms of the dione (B5365651) ring, being part of an amide-like system, can be deprotonated and subsequently alkylated. For instance, 6-methylquinoxaline-2,3(1H,4H)-dione can undergo N-alkylation reactions. The synthesis of 6-methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione exemplifies this, where the nitrogen atoms act as nucleophiles in a substitution reaction. researchgate.net

While direct substitution on the carbon atoms of the dione ring is uncommon, the reactivity can be enhanced by converting the carbonyl groups into better leaving groups. A common strategy involves the chlorination of the dione to form 2,3-dichloro-6-methylquinoxaline (B182540). This derivative is highly susceptible to nucleophilic aromatic substitution (SNAr) at the 2- and 3-positions. acs.orgsemanticscholar.org This activated intermediate readily reacts with a variety of nucleophiles. semanticscholar.org

A protocol for the synthesis of 3-alkylaminoquinoxaline-2(1H)-thiones and 3-alkyloxyquinoxaline-2(1H)-thiones from quinoxaline-2,3-dione proceeds via the 2,3-dichloroquinoxaline (B139996) intermediate. acs.org This intermediate reacts with equimolar amounts of N-nucleophiles (primary and secondary amines) or O-nucleophiles (phenols and alcohols) to afford monosubstituted products like 2-alkanamino-3-chloroquinoxalines or 2-alkyloxy-3-chloroquinoxalines. acs.org The remaining chlorine atom can then be displaced by a sulfur nucleophile or undergo further substitution.

The electrophilic nature of the quinoxaline ring has also been explored in the vicarious nucleophilic substitution (VNS) of hydrogen, particularly with quinoxaline N-oxides, allowing for the introduction of various carbon substituents. rsc.orgresearchgate.net

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 6-Methylquinoxaline-2,3-dione | Base, Pyridin-2-ylmethyl chloride | N,N'-Dialkylated quinoxaline-2,3-dione | researchgate.net |

| Quinoxaline-2,3-dione | 1. Thionyl chloride 2. Primary/Secondary Amine | 2-Alkanamino-3-chloroquinoxaline | acs.org |

| 2,3-Dichloroquinoxaline | Various Nucleophiles (e.g., amines, thiols) | 2,3-Disubstituted quinoxalines | semanticscholar.org |

| Quinoxaline N-oxide | Carbanions (e.g., from nitriles) | Functionalized quinoxalines (VNS) | rsc.orgresearchgate.net |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring Moiety

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The feasibility and regioselectivity of such reactions on this compound are dictated by the electronic properties of the substituents on the benzene ring.

The benzene ring moiety in this molecule has two key substituents influencing its reactivity:

The Quinoxaline-2,3-dione Ring: This heterocyclic system, containing two amide-like functionalities, acts as a strong electron-withdrawing group. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack and are meta-directors. wikipedia.orgtotal-synthesis.com

The 6-Methyl Group: The methyl group is an electron-donating group, which activates the aromatic ring and is an ortho/para-director. total-synthesis.com

The combined effect of these two groups determines the outcome of any SEAr reaction. The activating methyl group at C-6 directs incoming electrophiles to the ortho positions (C-5 and C-7) and the para position (C-9, which is part of the other ring and not available for substitution). The deactivating dione ring directs to the meta positions (C-5 and C-8).

Therefore, the potential sites for electrophilic attack are:

Position C-5: This position is ortho to the activating methyl group and meta to the deactivating dione ring. Both effects reinforce substitution at this site.

Position C-7: This position is ortho to the activating methyl group but also ortho to one of the deactivating amide nitrogens. The directing effects are conflicting.

Position C-8: This position is meta to the deactivating dione ring but is not significantly influenced by the methyl group.

Ring-Opening, Ring-Closure, and Rearrangement Processes

The formation of the this compound scaffold is a prime example of a ring-closure reaction. The most common synthetic route involves the cyclocondensation of 4-methyl-1,2-phenylenediamine with an oxalic acid derivative, such as diethyl oxalate (B1200264) or oxalic acid itself. wikipedia.orgarcjournals.org This reaction proceeds by the initial formation of two amide bonds followed by intramolecular cyclization to yield the stable heterocyclic dione. wikipedia.org

While the quinoxaline-2,3-dione ring is generally stable, ring-opening can be achieved under specific conditions, often as part of a reaction sequence involving ring transformation. For example, nucleophilic attack by strong nucleophiles like hydrazine (B178648) on related quinolinone systems can lead to the opening of the pyrone ring, followed by closure to form a new heterocyclic system. researchgate.net Although specific examples for this compound are not prevalent, this reactivity pattern is known for related heterocyclic diones.

Rearrangement reactions have also been observed in quinoxaline derivatives. For instance, N-quinoxalinylisoxazolones have been shown to rearrange to imidazo[1,2-a]quinoxaline (B3349733) derivatives under basic conditions. sapub.org Such rearrangements often proceed through a series of ring-opening and ring-closure steps, highlighting the dynamic nature of the quinoxaline scaffold under specific thermal or chemical stimuli. masterorganicchemistry.com

Thionation Reactions and Derivatization of Carbonyl Groups

The two carbonyl groups in the dione functionality are key sites for chemical modification. These groups can undergo thionation, a reaction that replaces the oxygen atom of a carbonyl with a sulfur atom.

A widely used reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). organic-chemistry.orgnih.gov The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide. This species attacks the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgnih.gov The driving force for the reaction is the subsequent cycloreversion of this intermediate, which forms a stable P=O bond and the desired thiocarbonyl group. organic-chemistry.org Given that this compound contains amide-like carbonyls (lactams), they are expected to react readily with Lawesson's reagent. organic-chemistry.orgnih.gov

An alternative, multi-step protocol for thionation involves first converting the dione to 2,3-dichloro-6-methylquinoxaline using a chlorinating agent like thionyl chloride. acs.org This intermediate can then be treated with a sulfur nucleophile, such as sodium sulfide, to yield the corresponding thione derivative. acs.org

Beyond thionation, the carbonyl groups can be derivatized using standard carbonyl chemistry. Reagents such as hydrazines (e.g., 2,4-dinitrophenylhydrazine, DNPH) react with carbonyls to form hydrazones. epa.govthermofisher.com This reaction is often used for the detection and characterization of carbonyl compounds. epa.gov Similarly, the active N-H protons adjacent to the carbonyls can be involved in reactions like the Mannich reaction, where treatment with formaldehyde (B43269) and a suitable amine introduces an aminomethyl group. nih.gov

| Reaction Type | Typical Reagent(s) | Product | Reference |

|---|---|---|---|

| Thionation | Lawesson's Reagent | 6-Methylquinoxaline-2,3-dithione | organic-chemistry.orgnih.gov |

| Chlorination/Thionation | 1. Thionyl Chloride 2. Sodium Sulfide | 6-Methylquinoxaline-2,3-dithione | acs.org |

| Hydrazone Formation | 2,4-Dinitrophenylhydrazine (DNPH) | Dinitrophenylhydrazone derivative | epa.gov |

| Mannich Reaction | Formaldehyde, Amine | N-Aminomethylated derivative | nih.gov |

Oxidation-Reduction Chemistry of the Dione Functionality

The dione functionality and the extended π-system of the quinoxaline core make this compound an electrochemically active molecule. Its redox behavior has been studied, notably in the context of its application as a corrosion inhibitor for carbon steel. derpharmachemica.com Electrochemical techniques such as Tafel polarization and electrochemical impedance spectroscopy (EIS) have been used to investigate its interaction with metal surfaces, revealing its ability to participate in electrochemical processes. derpharmachemica.com The molecule functions by adsorbing onto the metal surface, which alters the charge transfer resistance and double-layer capacitance, indicating its involvement in the surface redox chemistry. derpharmachemica.com

The reduction of the quinoxaline ring system is a known transformation. Catalytic hydrogenation or electrochemical reduction of related systems like pyridoquinoxalines leads to the corresponding dihydro derivatives. cdnsciencepub.com The polarographic half-wave potential of similar quinoxalinediones has been measured, providing quantitative data on their ease of reduction. acs.org It is expected that the dione functionality in this compound can be reduced to the corresponding diol or to a tetrahydroquinoxaline derivative under appropriate conditions, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Conversely, the quinoxaline-2,3-dione structure can be seen as the oxidized form of a quinoxalin-2(1H)-one. An efficient method for the synthesis of quinoxaline-2,3-diones involves the direct oxidation of quinoxalin-2(1H)-ones at the C-3 position, using air as a green oxidant. researchgate.net This demonstrates that the dione functionality is a stable, higher oxidation state of the heterocyclic core. The electrochemical properties, such as the HOMO-LUMO energy levels, of related indolo[2,3-b]quinoxaline systems have been studied, indicating that these molecules possess relatively low-lying LUMO levels, which is consistent with their ability to accept electrons (be reduced). scispace.comresearchgate.net

Applications in Advanced Materials Science

Development of Materials with Tailored Electronic Characteristics

The electronic properties of materials derived from the quinoxaline (B1680401) scaffold can be precisely tuned, making them suitable for a variety of applications. Computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding and predicting the structural and electronic characteristics of these molecules. By modeling parameters such as optimized geometry, frontier molecular orbital (HOMO-LUMO) energies, and charge transfer dynamics, researchers can forecast the electronic behavior of new materials.

The introduction of substituent groups onto the quinoxaline core, such as the methyl group in 6-Methylquinoxaline-2,3-dione, significantly modulates the molecule's electronic properties, solubility, and steric profile. This ability to fine-tune molecular characteristics allows for the rational design of materials with specific electronic functionalities. For instance, DFT calculations on related quinoxaline derivatives help elucidate how modifications to the molecular structure influence the HOMO and LUMO energy levels, which is critical for applications in electronic devices where energy level alignment governs performance. researchgate.net This predictive power guides synthetic efforts, enabling the creation of novel materials with electronic properties tailored for specific functions in fields like organic electronics and sensor technology.

Photophysical and Optical Properties

The extended π-conjugated system and the inherent donor-acceptor nature of the this compound framework give rise to interesting photophysical and optical properties. These characteristics are actively being explored for applications ranging from solar energy conversion to nonlinear optics.

Derivatives of quinoxaline are known to exhibit distinct ultraviolet-visible (UV-vis) absorption and fluorescence emission spectra. researchgate.netresearchgate.net Studies on various quinoxaline derivatives show that their absorption maxima are influenced by the specific functional groups attached to the core structure. researchgate.net For example, a series of N-heterocyclic quinoxaline derivatives demonstrated tunable optical properties and band gaps. researchgate.net The electron-deficient nature of the quinoxaline unit often means that the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on this part of the molecule, which plays a key role in its photophysical behavior. researchgate.net Fluorescence emission spectra have also been recorded for quinoxaline derivatives, with excitation typically performed in the UV range (e.g., at 350 nm) to observe emission in the visible spectrum. researchgate.net These spectroscopic investigations are fundamental to understanding the light-matter interactions of these compounds and assessing their potential for use in optical and optoelectronic devices.

Quinoxaline derivatives, including those based on the quinoxaline-2,3-dione structure, have emerged as promising candidates for use in dye-sensitized solar cells (DSSCs). case.edu They are often incorporated as electron-accepting units or as π-conjugated linkers within a donor-π-acceptor (D-π-A) organic dye structure. case.edursc.org This configuration is advantageous due to the high molar extinction coefficients and the ease of spectral modification offered by organic dyes. case.edu

In one study, novel organic sensitizers based on a quinoxaline unit were synthesized and used in DSSCs, achieving power conversion efficiencies of up to 5.56%. case.edu The quinoxaline unit can act as an additional electron acceptor, leading to a D-A-π-A configuration that can enhance photovoltaic performance. case.edu Theoretical studies using DFT and time-dependent DFT (TD-DFT) are employed to predict the electronic and photovoltaic properties of new quinoxaline-based dyes. wu.ac.th These calculations help optimize parameters like the HOMO and LUMO energy levels to ensure efficient electron injection into the semiconductor (e.g., TiO2) and effective dye regeneration, which are critical for high-performing solar cells. wu.ac.thrsc.org The research indicates that the rigid, electron-accepting nature of the quinoxaline framework makes it a highly promising component for the development of efficient organic sensitizers for DSSCs. case.edunih.gov

Materials with significant nonlinear optical (NLO) properties are in demand for applications in photonics and optoelectronics, including optical limiting and data storage. Organic molecules with a "push-pull" architecture, featuring an electron donor and an electron acceptor connected by a π-conjugated system, are known to exhibit strong NLO responses. The structure of many functionalized quinoxaline derivatives aligns with this design principle.

The third-order nonlinear susceptibility (χ(3)) is a key parameter for these applications. nih.gov Research into related organic systems, such as tripodal push-pull molecules and novel metallophthalocyanines, demonstrates that molecular engineering can lead to high nonlinear absorption coefficients. rsc.orgrsc.org DFT calculations are often used to complement experimental results, providing insights into the molecular orbitals and electronic transitions that give rise to NLO properties. rsc.org While direct studies on this compound are limited, the inherent electronic asymmetry and conjugated structure of its derivatives make them attractive candidates for future exploration in the field of NLO materials. nih.govrsc.org

Corrosion Inhibition Studies

Quinoxaline derivatives, including this compound, have been identified as effective corrosion inhibitors for metals, particularly for carbon steel in acidic environments like hydrochloric acid (HCl). derpharmachemica.comimist.ma Their effectiveness stems from their ability to adsorb onto the metal surface and form a protective barrier that isolates the metal from the corrosive medium.

The primary mechanism by which this compound and its derivatives inhibit corrosion is through adsorption onto the metal surface. derpharmachemica.commdpi.com This process is facilitated by the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons and the π-electrons in the aromatic rings, which can interact with the vacant d-orbitals of iron atoms on the steel surface. derpharmachemica.commdpi.com

Electrochemical studies, such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization, have confirmed the formation of a protective film. derpharmachemica.comresearchgate.net An increase in the inhibitor concentration leads to a corresponding increase in inhibition efficiency. derpharmachemica.com The adsorption of these molecules on the carbon steel surface is consistent with the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. derpharmachemica.comresearchgate.net

Potentiodynamic polarization studies reveal that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, although some may show a predominantly cathodic effect. derpharmachemica.comnih.gov The process involves both physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) through coordinate bond formation between the inhibitor and the metal surface. nih.govuniven.ac.za

Below is a table summarizing typical findings from electrochemical studies on this compound (MQD) as a corrosion inhibitor for carbon steel in 1.0 M HCl.

| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct, Ω cm²) | Double Layer Capacitance (Cdl, µF cm⁻²) | Inhibition Efficiency (IE %) |

|---|---|---|---|

| Blank (0) | 55 | 120 | - |

| 1x10⁻⁶ | 110 | 85 | 50.0 |

| 1x10⁻⁵ | 250 | 60 | 78.0 |

| 1x10⁻⁴ | 580 | 45 | 90.5 |

| 1x10⁻³ | 950 | 30 | 94.2 |

Data is representative of findings reported in the literature, such as those in Der Pharma Chemica, 2016, 8(2):107-118. derpharmachemica.com

The increase in Charge Transfer Resistance (Rct) and the decrease in Double Layer Capacitance (Cdl) with increasing inhibitor concentration are strong indicators of the formation of a stable, protective adsorbed layer on the steel surface. derpharmachemica.com

Electrochemical Characterization of Inhibition Performance (e.g., Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy)

The efficacy of this compound (MQD) as a corrosion inhibitor for carbon steel in 1.0 M hydrochloric acid (HCl) has been rigorously evaluated using key electrochemical techniques. derpharmachemica.com These methods, including Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS), provide quantitative insights into the inhibitor's mechanism and efficiency. derpharmachemica.comderpharmachemica.com

Potentiodynamic Polarization Studies

Potentiodynamic polarization curves are instrumental in determining the kinetics of the corrosion process. By analyzing these curves, crucial parameters such as the corrosion potential (Ecorr), corrosion current density (Icorr), and cathodic Tafel slope (βc) are determined. derpharmachemica.com

Studies on MQD show that with increasing inhibitor concentration, the corrosion current density (Icorr) significantly decreases. derpharmachemica.com This reduction in Icorr indicates a lower corrosion rate. The corrosion potential (Ecorr) shifts to more negative values in the presence of MQD, and the cathodic Tafel slopes (βc) are altered, suggesting that the inhibitor primarily affects the cathodic reaction (hydrogen evolution). The parallel nature of the cathodic Tafel lines indicates that the addition of MQD does not alter the hydrogen evolution mechanism but rather controls it by blocking the active sites on the steel surface. Since the displacement in corrosion potential is less than 85 mV, MQD is classified as a cathodic-type inhibitor. derpharmachemica.com

The inhibition efficiency (IE%) can be calculated from the Icorr values. The efficiency increases with the concentration of MQD, reaching up to 83.1% at a concentration of 10⁻³ M. derpharmachemica.com

Data sourced from Der Pharma Chemica, 2012. derpharmachemica.com

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information on the resistive and capacitive behavior at the metal/solution interface. The Nyquist plots for carbon steel in HCl with MQD show semicircles, indicating that the corrosion process is mainly controlled by charge transfer. derpharmachemica.com

The key parameters derived from EIS are the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The Rct value is inversely proportional to the corrosion rate. In the presence of MQD, the Rct values increase significantly with inhibitor concentration. derpharmachemica.com This increase signifies the formation of a protective film on the steel surface that impedes the charge transfer process, thereby inhibiting corrosion. derpharmachemica.com

Conversely, the Cdl values tend to decrease with increasing MQD concentration. This decrease is attributed to the adsorption of the inhibitor molecules onto the metal surface, displacing the pre-adsorbed water molecules. This process leads to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer. derpharmachemica.com

Data sourced from Der Pharma Chemica, 2012. derpharmachemica.com

Surface Morphology Analysis in Inhibited Systems (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface topography of a material at high magnification. In the context of corrosion science, SEM is employed to directly observe the protective effects of an inhibitor on a metal's surface. By comparing the morphology of a metal sample exposed to a corrosive environment with and without an inhibitor, the extent of surface protection can be qualitatively assessed.

Typically, a metal surface like mild steel, after immersion in a strong acid such as HCl, will show significant damage, characterized by a rough, pitted, and highly corroded topography. However, in the presence of an effective inhibitor, SEM analysis is expected to reveal a much smoother and more intact surface. This indicates that the inhibitor has formed a protective film that shields the metal from the aggressive medium. While SEM studies have been conducted on various derivatives of quinoxaline, confirming the formation of a protective film that prevents direct exposure of the steel to acidic ions, specific SEM analyses for the parent compound this compound were not available in the reviewed literature. nih.gov

Coordination Chemistry and Metal Complexes Involving 6 Methylquinoxaline 2,3 Dione Ligands

Synthesis of Schiff Base Ligands Derived from 6-Methylquinoxaline-2,3-dione

Schiff base ligands are typically synthesized through a condensation reaction between a primary amine and an aldehyde or a ketone. In the context of this compound, the dione (B5365651) can react with a primary amine to form a Schiff base. This reaction is often catalyzed by a few drops of acid, such as glacial acetic acid, and is carried out in a suitable solvent like ethanol.

A common synthetic route involves the condensation of the quinoxaline-2,3-dione derivative with a diamine, such as ethylenediamine. For instance, the reaction of 6,7-dimethylquinoxaline-2,3(1H,4H)-dione with ethylenediamine in the presence of glacial acetic acid as a catalyst yields a polydentate Schiff base ligand. researchgate.net This new ligand can then be isolated and purified. The general reaction scheme for the synthesis of a Schiff base from a quinoxaline-2,3-dione and a primary amine is a well-established method. orientjchem.org The resulting Schiff base ligand is then fully identified and characterized using various analytical techniques, including elemental analysis, mass spectrometry, ¹H NMR, and FTIR spectroscopy. researchgate.net

The synthesis of the precursor, this compound, can be achieved through the cyclocondensation of 4-methyl-1,2-phenylenediamine with oxalic acid.

Table 1: General Synthesis of Quinoxaline-2,3-dione Derived Schiff Bases

| Reactants | Catalyst | Solvent | Product |

|---|---|---|---|

| Quinoxaline-2,3-dione derivative | Glacial Acetic Acid | Ethanol | Schiff Base Ligand |

Preparation and Characterization of Transition Metal Complexes

Transition metal complexes of Schiff base ligands derived from this compound are typically prepared by reacting the ligand with a metal salt in a suitable solvent. The direct reaction of a methanolic solution of the Schiff base ligand with salts of transition metals such as manganese(II), cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II) results in the precipitation of the metal complex. researchgate.net

These complexes are then characterized by a variety of physicochemical and spectroscopic techniques to determine their structure and properties. nih.gov

Elemental Analysis: This technique is used to determine the elemental composition of the complexes, which helps in confirming the stoichiometry of the metal to ligand ratio.

Molar Conductivity Measurements: These measurements are carried out to determine the electrolytic or non-electrolytic nature of the complexes. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination mode of the Schiff base ligand to the metal ion. A shift in the frequency of the azomethine group (C=N) band in the IR spectrum of the complex compared to the free ligand indicates the coordination of the azomethine nitrogen to the metal ion. researchgate.net The appearance of new bands in the far-IR region can be attributed to the metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. mdpi.com

Mass Spectrometry: This technique helps in determining the molecular weight of the complexes and provides information about their fragmentation patterns.

¹H NMR Spectroscopy: While not always applicable for paramagnetic complexes, ¹H NMR spectroscopy of diamagnetic complexes can provide valuable information about the structure of the ligand upon complexation.

Thermal Analysis: Thermogravimetric analysis (TGA) can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. researchgate.net

Studies on analogous quinoxaline-based Schiff base complexes have revealed various geometries, including octahedral, tetrahedral, and square-planar, depending on the metal ion and the ligand. researchgate.netijfans.org For example, complexes of a Schiff base derived from 6,7-dimethylquinoxaline-2,3-dione with Mn(II), Co(II), Cu(II), Zn(II), and Cd(II) were found to have a 1:1 metal-to-ligand ratio with an octahedral geometry, while the Ni(II) complex exhibited a square planar geometry. researchgate.net

Electronic and Magnetic Properties of Quinoxaline-Based Metal Complexes

The electronic and magnetic properties of transition metal complexes provide significant insights into their geometric and electronic structures. These properties are primarily investigated using electronic absorption (UV-Vis) spectroscopy and magnetic susceptibility measurements.

Electronic Spectra: The electronic spectra of the metal complexes in a suitable solvent like DMSO or DMF are recorded at room temperature. researchgate.net The spectra typically show bands corresponding to intra-ligand (π-π* and n-π*) transitions and d-d electronic transitions of the central metal ion. The d-d transition bands are particularly informative for determining the geometry of the complex. For instance, the electronic spectrum of a Ni(II) complex with a Schiff base derived from 6,7-dimethylquinoxaline-2,3-dione showed bands that were assigned to transitions consistent with a square planar geometry. researchgate.net Similarly, the position of d-d bands in Co(II) and Cu(II) complexes can help in distinguishing between octahedral, tetrahedral, or square-planar geometries. mdpi.com

Magnetic Susceptibility: Magnetic moment measurements are crucial for determining the number of unpaired electrons in the central metal ion, which in turn provides information about the geometry and the spin state (high-spin or low-spin) of the complex. researchgate.net For example, Co(II) complexes typically exhibit magnetic moments in the range of 4.7-5.2 B.M. for octahedral geometry and 4.2-4.8 B.M. for tetrahedral geometry. mdpi.com Square-planar Ni(II) complexes are generally diamagnetic, while octahedral Ni(II) complexes are paramagnetic with magnetic moments in the range of 2.9-3.4 B.M. mdpi.com The magnetic moment for a Cu(II) complex can help confirm its geometry, with values around 1.73 B.M. being typical for one unpaired electron. mdpi.com

Table 2: Representative Electronic and Magnetic Data for Quinoxaline-Based Metal Complexes

| Metal Complex | Geometry | Magnetic Moment (B.M.) | Key Electronic Transitions (nm) |

|---|---|---|---|

| Co(II) Complex | Octahedral | 4.7 - 5.2 | ⁴T₁g → ⁴A₂g |

| Ni(II) Complex | Square Planar | Diamagnetic | ¹A₁g → ¹B₁g |

Mechanistic Aspects of Metal-Ligand Chelation and Coordination

Chelation is a process where a polydentate ligand binds to a central metal ion at two or more points to form a stable, ring-like structure known as a chelate. ebsco.com Schiff bases derived from this compound are excellent chelating agents due to the presence of multiple donor atoms, typically nitrogen and oxygen.

The mechanism of chelation involves the donation of lone pairs of electrons from the donor atoms of the ligand to the vacant orbitals of the metal ion, forming coordinate bonds. The stability of the resulting chelate is influenced by several factors, including:

The Chelate Effect: Chelates are generally more stable than complexes with monodentate ligands of similar chemical nature. This increased stability is primarily due to a favorable entropy change during the formation of the chelate.

The Number and Size of Chelate Rings: The formation of five- or six-membered chelate rings is generally the most stable.

The Nature of the Metal Ion and the Ligand: The acidity of the metal ion (Lewis acid) and the basicity of the donor atoms of the ligand (Lewis base) play a crucial role in the stability of the complex.

Steric Factors: Steric hindrance from bulky substituents on the ligand can affect the stability of the complex.

Role As a Versatile Synthetic Precursor and Building Block in Organic Synthesis

Use as an Intermediate in the Construction of Complex Organic Scaffolds

The robust framework of 6-methylquinoxaline-2,3-dione makes it an ideal intermediate for synthesizing intricate organic scaffolds. The two nitrogen atoms in the pyrazine (B50134) ring are nucleophilic and can readily undergo reactions such as N-alkylation. This reactivity is frequently exploited to build larger, polycyclic systems.

A primary strategy involves the dialkylation of the nitrogen atoms with bifunctional electrophiles, such as dihaloalkanes. This approach leads to the formation of new rings fused to the quinoxaline (B1680401) core, effectively creating more complex and rigid three-dimensional structures. For example, reaction with 1,2-dibromoethane (B42909) introduces an ethylene (B1197577) bridge, yielding a saturated five-membered ring. Similarly, using 1,3-dibromopropane (B121459) results in a six-membered ring. This method allows for the systematic construction of various fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

The versatility of this compound as a building block is demonstrated by its ability to react with a variety of linking agents to form these complex scaffolds. The choice of the dihaloalkane or other bifunctional reagent dictates the size and nature of the newly formed ring, providing chemists with precise control over the final molecular architecture.

Table 1: Examples of Complex Scaffolds from this compound This is an interactive table. Click on the headers to sort.

| Bifunctional Reagent | Resulting Scaffold Type | Ring Size of Fused System |

|---|---|---|

| 1,2-Dibromoethane | Fused Diazacyclopentane | 5-membered |

| 1,3-Dibromopropane | Fused Diazacyclohexane | 6-membered |

| 1,4-Dibromobutane | Fused Diazacycloheptane | 7-membered |

Precursor for the Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

The chemical reactivity of this compound extends beyond simple alkylation, making it a valuable precursor for a wide array of nitrogen-containing heterocyclic systems. The dione (B5365651) moiety can be transformed to introduce further diversity. For instance, treatment with phosphorus pentasulfide can convert the carbonyl groups into thiocarbonyls, opening up pathways to sulfur-containing heterocycles.

Furthermore, the carbonyl groups can participate in condensation reactions with various nucleophiles. Reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of fused triazine rings, creating triazino[1,2-a]quinoxaline structures. Similarly, condensation with other binucleophilic reagents, such as ethylenediamine, can be used to construct additional heterocyclic rings.

The transformation of the dione functionality is a key strategy for accessing diverse heterocyclic systems. For example, the conversion of the dione to a dichloroquinoxaline derivative using a chlorinating agent like phosphorus oxychloride creates a highly reactive intermediate. The chlorine atoms can then be displaced by a variety of nucleophiles (amines, alcohols, thiols) to introduce a wide range of functional groups or to build further heterocyclic rings. This multi-step approach significantly expands the synthetic utility of the this compound core.

Strategies for Diversity-Oriented Synthesis of Quinoxaline-Based Compound Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery and materials science to rapidly generate large collections of structurally diverse small molecules. rsc.orgorganic-chemistry.orgmdpi.com The this compound scaffold is an excellent starting point for DOS due to its multiple reactive sites that allow for the systematic introduction of chemical diversity.

A common DOS approach involves a combinatorial synthesis where the core scaffold is reacted with a library of different building blocks. For instance, the two nitrogen atoms of this compound can be alkylated with a wide variety of alkyl halides (R-X). By using a large set of different alkyl halides, a library of N,N'-disubstituted quinoxaline-dione derivatives can be quickly assembled. This strategy allows for the exploration of how different substituents at these positions affect the molecule's properties.

Another powerful DOS strategy involves multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product. nih.govnih.gov While direct MCRs starting from the dione are less common, it can be converted into a more reactive intermediate suitable for such reactions. For example, conversion to a dichloro- or diamino-quinoxaline derivative allows it to be used as a key component in MCRs to generate libraries of highly substituted quinoxaline-based compounds. This approach is highly efficient and allows for the creation of significant molecular complexity in a single synthetic operation.

The core principle of using this compound in DOS is to leverage its stable framework while systematically modifying its peripheral functional groups. This leads to the creation of a focused library of compounds, all sharing the same core but differing in their three-dimensional shape, polarity, and functional group display.

Table 2: Illustrative Diversity-Oriented Synthesis Strategy This is an interactive table. Click on the headers to sort.

| Scaffold | Reagent Set (Building Blocks) | Resulting Library |

|---|---|---|

| This compound | Set A: R¹-X (e.g., CH₃I, C₂H₅Br, PhCH₂Cl) | Library of N-mono-substituted derivatives |

| This compound | Set B: X-R²-X (e.g., Br(CH₂)₂Br, Br(CH₂)₃Br) | Library of fused-ring systems of varying sizes |

| 2,3-Dichloro-6-methylquinoxaline (B182540) | Set C: R³-NH₂ (e.g., Aniline, Cyclohexylamine) | Library of 2,3-diamino-6-methylquinoxaline derivatives |

Analytical Chemistry Applications of 6 Methylquinoxaline 2,3 Dione

Utilization as a Standard Reference Material in Chromatographic Techniques

There is no available scientific literature to indicate that 6-Methylquinoxaline-2,3-dione is utilized as a standard reference material in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Searches for its use in establishing retention times, calibration curves, or as a quality control standard did not yield any specific examples or methodologies.

Application in the Development of Novel Analytical Methodologies

Future Research Directions and Emerging Opportunities for 6 Methylquinoxaline 2,3 Dione

Exploration of Novel and Efficient Synthetic Routes

The development of synthetic protocols for quinoxaline (B1680401) derivatives has evolved from classical condensation reactions to more sophisticated and environmentally benign methodologies. While the traditional synthesis of quinoxaline-2,3-diones involves the condensation of an o-phenylenediamine (B120857) with oxalic acid, future research will likely focus on enhancing the efficiency, sustainability, and substrate scope of these reactions for 6-Methylquinoxaline-2,3-dione. ias.ac.in

Key areas for exploration include:

Green Chemistry Approaches: The use of solvent-free reaction conditions, such as simple grinding of 4-methyl-1,2-phenylenediamine with oxalic acid at room temperature, represents a highly efficient and atom-economical synthetic route. ias.ac.in Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields for quinoxaline derivatives. tsijournals.com

Catalytic Systems: The exploration of novel catalysts is a promising avenue. This includes the use of recyclable solid acid catalysts like TiO2-Pr-SO3H, which can facilitate the reaction at room temperature with reduced reaction times. nih.gov Magnetic nanoparticles, such as MnFe2O4, have also been employed as efficient and easily recoverable catalysts for quinoxaline synthesis.

| Synthetic Method | Key Features | Potential Advantages for this compound |

| Grinding (Solvent-free) | Reaction of 4-methyl-1,2-phenylenediamine and oxalic acid at room temperature. ias.ac.in | High atom economy, minimal waste, operational simplicity. |

| Microwave-Assisted Synthesis | Rapid heating of reactants. tsijournals.com | Reduced reaction times, often higher yields, energy efficiency. |